An In-depth Technical Guide to the Chemical Properties of 2-Amino-N-(3,4-dimethoxyphenyl)benzamide
An In-depth Technical Guide to the Chemical Properties of 2-Amino-N-(3,4-dimethoxyphenyl)benzamide
Executive Summary
2-Amino-N-(3,4-dimethoxyphenyl)benzamide is a polysubstituted aromatic amide that serves as a valuable intermediate in synthetic organic and medicinal chemistry. Its structure, which combines a 2-aminobenzamide core with a 3,4-dimethoxyphenyl (veratryl) moiety, offers multiple reactive sites, making it a versatile precursor for the synthesis of complex heterocyclic systems, notably quinazolinones. Derivatives of the 2-aminobenzamide scaffold have demonstrated a range of biological activities, including antimicrobial and antifungal properties.[1][2] This guide provides a comprehensive analysis of the compound's synthesis, physicochemical characteristics, detailed spectral properties, and chemical reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.
Synthesis and Molecular Architecture
The molecular architecture of 2-Amino-N-(3,4-dimethoxyphenyl)benzamide is foundational to its chemical behavior. It consists of an anthranilamide (2-aminobenzamide) unit where the amide nitrogen is substituted with a 3,4-dimethoxyphenyl group. This arrangement provides a nucleophilic primary amine, a reactive secondary amide, and an electron-rich dimethoxy-substituted aromatic ring, all of which dictate its reactivity.
Primary Synthetic Pathway
The most direct and high-yielding synthesis involves the reaction of isatoic anhydride with 3,4-dimethoxyaniline. This method is efficient as the reaction proceeds via a nucleophilic acyl substitution, where the amine of the 3,4-dimethoxyaniline attacks a carbonyl group of the isatoic anhydride. This is followed by a ring-opening and subsequent decarboxylation (loss of CO₂) to form the final amide product. This approach avoids the need for activating agents for the carboxylic acid, which would be required if starting from 2-aminobenzoic acid.
Caption: Synthetic workflow for 2-Amino-N-(3,4-dimethoxyphenyl)benzamide.
Experimental Protocol
This protocol is adapted from established procedures for synthesizing N-substituted 2-aminobenzamides.[1]
Materials:
-
Isatoic anhydride (1.0 equivalent)
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3,4-Dimethoxyaniline (1.0 equivalent)
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Dimethylformamide (DMF) or Ethanol
Procedure:
-
In a round-bottom flask, combine isatoic anhydride and 3,4-dimethoxyaniline.
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Add a suitable solvent, such as dimethylformamide (DMF), to dissolve the reactants.
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Heat the reaction mixture. For conventional heating, reflux the mixture. For microwave-assisted synthesis, a reaction time of 4 minutes at 400 W has been reported to be effective.[1]
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Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature, which should induce precipitation of the product.
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Collect the solid product by vacuum filtration.
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Wash the collected solid with a small amount of cold ethanol to remove residual impurities.
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For further purification, recrystallize the crude product from ethanol to yield the final compound.
Physicochemical and Spectral Properties
A thorough understanding of the physicochemical and spectral data is critical for the identification, characterization, and quality control of 2-Amino-N-(3,4-dimethoxyphenyl)benzamide.
Core Physicochemical Data
| Property | Value | Source |
| IUPAC Name | 2-amino-N-(3,4-dimethoxyphenyl)benzamide | |
| Molecular Formula | C₁₅H₁₆N₂O₃ | [1] |
| Molecular Weight | 272.30 g/mol | [1] |
| Appearance | Black Powder (as reported from one synthesis) | [1] |
| Melting Point | 162 °C | [1] |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in confirming the presence of key functional groups. The spectrum for this compound is characterized by distinct stretching and bending vibrations.
Caption: Key Infrared (IR) absorption frequencies for the compound.[1][3]
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N-H Stretching: The multiple peaks observed between 3458 and 3265 cm⁻¹ are characteristic of the symmetric and asymmetric stretches of the primary amine (-NH₂) and the stretching of the secondary amide (N-H) group.[1][3]
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C=O Stretching (Amide I Band): The strong absorption at 1630 cm⁻¹ is definitively assigned to the carbonyl stretch of the secondary amide.[1] Its position at the lower end of the typical range is indicative of conjugation with the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H-NMR (400 MHz, DMSO-d₆): The proton NMR spectrum reveals the distinct electronic environments of the hydrogen atoms.
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Rationale |
| 9.85 | Singlet (broad) | 1H | N -H (Amide) | Deshielded proton due to the adjacent carbonyl and nitrogen electronegativity. |
| 7.61 | Doublet | 1H | Ar-H | Aromatic proton adjacent to the amide group. |
| 7.18 - 7.24 | Multiplet | 3H | Ar-H | Overlapping signals from both aromatic rings. |
| 6.93 | Doublet | 1H | Ar-H | Aromatic proton on the dimethoxyphenyl ring. |
| 6.75 | Doublet | 1H | Ar-H | Aromatic proton ortho to the amino group. |
| 6.58 | Triplet | 1H | Ar-H | Aromatic proton meta to the amino group. |
| 6.35 | Singlet (broad) | 2H | -NH ₂ | Protons of the primary amino group. |
| 3.75 | Singlet | 6H | -OCH ₃ | Equivalent protons of the two methoxy groups. |
Data sourced from[1].
¹³C-NMR (DMSO-d₆): The carbon spectrum complements the proton data, confirming the number and type of carbon atoms.
| Chemical Shift (δ ppm) | Assignment | Rationale |
| 168.2 | C =O (Amide) | The most deshielded carbon due to direct attachment to two electronegative atoms. |
| 150.2, 148.6, 145.4 | Ar-C -O, Ar-C -N | Aromatic carbons attached to heteroatoms (oxygen and nitrogen). |
| 132.9, 132.6, 129.0 | Ar-C | Quaternary and protonated aromatic carbons. |
| 116.9, 115.7, 115.1 | Ar-C H | Aromatic carbons with attached protons. |
| 112.5, 112.0 | Ar-C H | Aromatic carbons on the dimethoxyphenyl ring. |
| 56.1 | -OC H₃ | Carbon atoms of the two equivalent methoxy groups. |
Data sourced from[1].
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.
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Molecular Ion Peak: The mass spectrum shows a molecular ion peak [M⁺] at m/z 272, which corresponds to the molecular weight of the compound (C₁₅H₁₆N₂O₃).[1]
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Predicted Fragmentation: The primary fragmentation pathway involves the cleavage of the amide bond, which is typically the weakest bond in the core structure. This would lead to the formation of a 2-aminobenzoyl cation and a 3,4-dimethoxyaniline radical cation or related fragments.
Chemical Reactivity and Derivatization Potential
The true utility of 2-Amino-N-(3,4-dimethoxyphenyl)benzamide lies in its reactivity, which allows for its use as a scaffold in the synthesis of more complex molecules.
Cyclization to Quinazolinones
A hallmark reaction of 2-aminobenzamides is their conversion into quinazolinones, a class of heterocyclic compounds with a wide range of pharmacological activities.[4][5] This transformation leverages the proximity of the 2-amino group and the amide functionality. The reaction typically involves condensation with a one-carbon source (like an aldehyde, orthoester, or carboxylic acid) followed by cyclization and dehydration/oxidation.
Caption: General mechanism for quinazolinone synthesis from a 2-aminobenzamide.
This reactivity is of high interest in drug development, as the quinazolinone core is present in numerous bioactive molecules and natural products.[4] The 3,4-dimethoxyphenyl substituent can be retained in the final product, potentially influencing its pharmacological profile through interactions with biological targets.
Potential Applications in Research and Development
While 2-Amino-N-(3,4-dimethoxyphenyl)benzamide is primarily a synthetic intermediate, the broader class of 2-aminobenzamide derivatives has been explored for various biological activities.
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Antimicrobial and Antifungal Agents: Studies on related 2-aminobenzamide derivatives have demonstrated activity against various microbial and fungal strains.[1] The specific activity of this compound warrants further investigation, but it represents a promising scaffold for developing new anti-infective agents.
-
Medicinal Chemistry Scaffold: The compound serves as an excellent starting point for library synthesis. The primary amine can be acylated, alkylated, or used in other coupling reactions, while the aromatic rings can undergo further substitution, allowing for the rapid generation of diverse analogues for screening in drug discovery programs. Benzamide analogues are known to possess a wide array of pharmacological activities, including anticonvulsant and anti-inflammatory effects.[5][6]
Conclusion
2-Amino-N-(3,4-dimethoxyphenyl)benzamide is a well-characterized chemical entity with a straightforward and high-yielding synthetic route. Its rich spectral profile, detailed herein, provides a robust basis for its identification and quality assessment. The key value of this compound lies in its chemical reactivity, particularly its utility as a precursor to medicinally relevant quinazolinone heterocycles. The documented antimicrobial potential of the 2-aminobenzamide class suggests that this compound and its derivatives are worthy candidates for further investigation in drug discovery and materials science. This guide serves as a foundational technical resource to facilitate and inform such future research endeavors.
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